
N-(5-Amino-2-methylphenyl)-4-propoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Amino-2-methylphenyl)-4-propoxybenzamide (NAMPPB) is a synthetic compound used in a variety of scientific research applications. It has been used as a model compound to study the effects of chemical structure on the mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. The purpose of
Applications De Recherche Scientifique
1. Anticancer Agent Development
The compound AZD4877, a novel kinesin spindle protein (KSP) inhibitor, has shown promising results as a potential anticancer agent. It exhibits excellent biochemical potency and pharmaceutical properties suitable for clinical development. The compound is effective in arresting cells in mitosis, leading to the formation of the monopolar spindle phenotype characteristic of KSP inhibition and inducing cellular death. This compound has demonstrated a favorable pharmacokinetic profile and notable in vivo efficacy, supporting its selection as a clinical candidate for cancer treatment (Theoclitou et al., 2011).
2. Antimicrobial Activity
N-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamide, a compound closely related to the queried chemical, has been synthesized and characterized, exhibiting significant antimicrobial activities. The compound demonstrates better activity than standard drugs against various Gram-positive and Gram-negative bacteria, as well as fungi. Molecular docking studies indicate a favorable binding mode within protein cavities, suggesting a good drug-like character based on druglikeness assay and ADME (absorption, distribution, metabolism, and excretion) studies (Cakmak et al., 2022).
3. Memory Enhancement
A series of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives have been studied for their potential as memory enhancers with acetylcholinesterase-inhibiting activity. These derivatives showed a dose-dependent increase in percent retention, with significant memory enhancement effects compared to control substances. The relationship between experimental biology and in silico results was established through molecular docking, MM-GBSA, and molecular simulation studies, indicating their potential as therapeutic agents for memory-related disorders (Piplani et al., 2018).
Mécanisme D'action
Target of Action
The primary target of N-(5-Amino-2-methylphenyl)-4-propoxybenzamide is Protein Kinase C (PKC) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues.
Mode of Action
This compound acts as a selective inhibitor of PKC . It binds to the active site of the enzyme, preventing it from phosphorylating other proteins. This inhibition disrupts the normal signaling pathways controlled by PKC, leading to changes in cellular function.
Pharmacokinetics
It is known that the compound has a melting point of 133-135°c and a predicted boiling point of 5373±600 °C . It is slightly soluble in DMSO and methanol , which may affect its absorption and distribution in the body
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific cellular context. Given its role as a PKC inhibitor, it may lead to altered cell proliferation, differentiation, and survival. In some contexts, this could potentially lead to anti-cancer effects .
Propriétés
IUPAC Name |
N-(5-amino-2-methylphenyl)-4-propoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-3-10-21-15-8-5-13(6-9-15)17(20)19-16-11-14(18)7-4-12(16)2/h4-9,11H,3,10,18H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUQUMZQIYFIHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylic acid](/img/structure/B1384837.png)
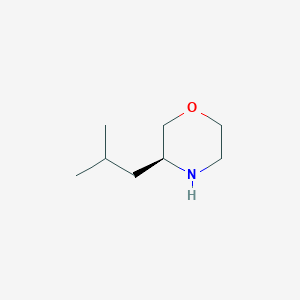
![6-chloro-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1384843.png)
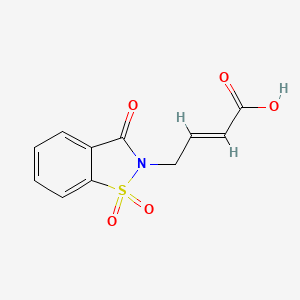


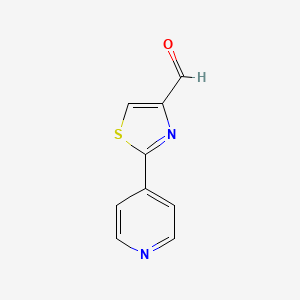
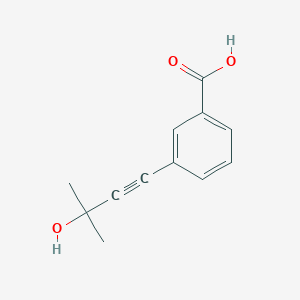
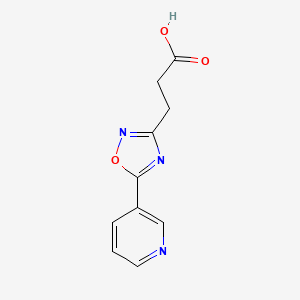
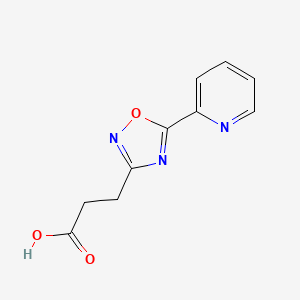

![6-Chloro-N-(3-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1384858.png)
![[5-(2-Thienyl)isoxazol-3-yl]acetic acid](/img/structure/B1384859.png)
![[(2-Fluoro-benzyl)-methyl-amino]-acetic acid](/img/structure/B1384860.png)